molecular formula C20H18FN5O4 B2428644 N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941935-63-3

N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2428644
CAS RN: 941935-63-3
M. Wt: 411.393
InChI Key: HZZKESLYOHWTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN5O4 and its molecular weight is 411.393. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

  • Lamotrigine Analogs as Antibacterial Agents : Fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, analogs of lamotrigine, have shown interesting antibacterial activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Anticancer Applications

  • Cytotoxic Activity in Cancer Cell Lines : A series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine derivatives were tested against various human cancer cell lines, revealing that hydroxyl and methoxy groups on the phenyl ring can modulate cytotoxic activity. Certain compounds exhibited potent activity against specific cell lines like HL60 (human promyelocytic leukemia) and MOLT-4 (human T lymphoblastic leukemia) (Akbarzadeh et al., 2015).
  • Synthesis and Antitumor Activity : Novel 1-phenyl-4-substituted phthalazine derivatives were synthesized and showed significant antiproliferative activity against several cancer cell lines. Specific compounds were found to be more effective than standard drugs in inhibiting human esophageal cancer cells (Xin et al., 2018).

Herbicidal Activity

  • Novel Protox Inhibitors : A study on phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives synthesized from fluoro- and methoxyphenyl compounds showed high bioactivity as herbicides. Some compounds exhibited over 90% inhibiting rate for certain weeds at low dosages (Zhou et al., 2010).

COX Inhibitory Activity

  • Inhibition of COX-2 Enzyme : Compounds with a 4-methoxyphenyl group, part of the 5,6-diaryl-1,2,4-triazine derivative family, showed strong inhibitory activity on the COX-2 enzyme. One compound in particular exhibited high selectivity for COX-2 over COX-1 (Ertas et al., 2022).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4/c1-30-16-7-5-15(6-8-16)24-9-10-25-18(28)19(29)26(23-20(24)25)12-17(27)22-14-4-2-3-13(21)11-14/h2-8,11H,9-10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZKESLYOHWTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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